physicochemical properties of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine
physicochemical properties of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine
An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine
Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely academic; it is a cornerstone of successful therapeutic development.[1][2][3] These intrinsic characteristics govern a molecule's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety.[2][4][5] This guide provides a comprehensive examination of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine, a heterocyclic compound of interest within medicinal chemistry. The pyrrolo[2,3-b]pyrazine scaffold is recognized as a privileged structure in the development of kinase inhibitors and other targeted therapies.[6][7][8]
While specific experimental data for this exact molecule is not extensively published, this paper will establish its foundational properties through available data and predictive models. Furthermore, it will detail the authoritative, field-proven experimental protocols for determining these critical parameters, providing researchers with a self-validating framework for characterization.
Core Molecular & Physicochemical Profile
A molecule's journey to becoming a viable drug candidate begins with its fundamental physicochemical properties. These parameters provide the initial lens through which medicinal chemists assess "drug-likeness" and potential liabilities.[1]
Molecular Structure and Identity
-
IUPAC Name: 2-chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine[9]
-
CAS Number: 1392803-74-5[9]
-
Molecular Formula: C₆H₃ClFN₃
-
InChI Key: MOFRYIYEWUUXKL-UHFFFAOYSA-N[9]
-
SMILES: C1=C(C2=NC(=CN=C2N1)Cl)F[9]
The structure features a fused pyrrolopyrazine ring system, a core common in biologically active molecules.[6][8] The chlorine and fluorine substitutions are critical modulators of electronic properties, lipophilicity, and metabolic stability, which are key considerations in drug design.
Summary of Physicochemical Data
The following table summarizes the known and predicted physicochemical properties of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine. It is crucial for research and development professionals to recognize that while computational predictions are invaluable for initial screening, experimental validation is indispensable.[2]
| Property | Value (Predicted/Known) | Significance in Drug Development |
| Molecular Weight | 171.56 g/mol | Adherence to Lipinski's Rule of 5 (<500 Da) suggests good potential for oral bioavailability.[10][11][12][13] |
| logP (Octanol/Water Partition Coefficient) | 1.8 (Predicted) | Indicates moderate lipophilicity, which is often correlated with good membrane permeability and solubility.[3][14] |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule of 5 (≤5), favoring membrane permeability.[11][13] |
| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule of 5 (≤10), contributing to good pharmacokinetic properties.[11][13] |
| pKa | (Predicted Acidic: ~8.5, Predicted Basic: ~1.5) | The ionization state at physiological pH (7.4) affects solubility, permeability, and target binding.[3][15] |
| Aqueous Solubility | Data not available (Requires experimental determination) | Crucial for absorption and formulation; low solubility can hinder bioavailability.[16][17] |
| Melting Point | Data not available (Requires experimental determination) | An indicator of purity and lattice energy, which can influence solubility and dissolution rate.[18] |
The Causality Behind Experimental Choices: Why These Properties Matter
The selection of which physicochemical properties to measure is driven by their profound impact on a drug's pharmacokinetic and pharmacodynamic profile.[4] This section delves into the "why" behind the core experimental determinations.
Lipophilicity (logP) and Its Central Role
Lipophilicity, quantified as logP, dictates how a drug partitions between lipid and aqueous environments.[3][14] This balance is critical:
-
Too Lipophilic (High logP): May lead to poor aqueous solubility, increased metabolic clearance, and potential for off-target toxicity.[12]
-
Too Hydrophilic (Low logP): May result in poor absorption and inability to cross cell membranes to reach intracellular targets.[14]
A predicted logP of 1.8 for our molecule is promising, falling within the ideal range for many oral drugs.[14] This property is a cornerstone of Lipinski's Rule of 5 , a foundational guideline for predicting oral bioavailability.[10][11][12][13]
Caption: Interplay of Lipophilicity with Key ADME Properties.
Ionization Constant (pKa) and pH-Dependent Behavior
The pKa value reveals the pH at which a molecule is 50% ionized.[19] Since different tissues and cellular compartments have distinct pH values, a drug's ionization state will change as it moves through the body. This is critical because:
-
Ionized species are generally more water-soluble but less permeable across lipid membranes.
-
Neutral species are typically less water-soluble but more permeable.
For 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine, the pyrrole-like nitrogen is weakly acidic, while the pyrazine nitrogens are basic. Accurately determining these pKa values is essential for predicting its behavior in the gastrointestinal tract and its ability to enter target cells.[15]
Solubility: The Prerequisite for Absorption
A drug must be in solution to be absorbed.[16][17] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[16][17] The "shake-flask" method remains the gold standard for determining thermodynamic solubility, providing a definitive measure of a compound's maximum dissolved concentration in a given medium.[20][21]
Melting Point: A Proxy for Purity and Stability
The melting point is a fundamental thermal property that provides insights into the purity and the strength of the crystal lattice.[22] A sharp melting point range is indicative of a pure compound, while a broad range often suggests impurities.[18] Furthermore, high melting points can correlate with poor solubility due to strong intermolecular forces in the crystal lattice.
Self-Validating Experimental Protocols
The following protocols are described to be self-validating systems, incorporating controls and precise methodologies to ensure trustworthy and reproducible results.
Protocol 1: Determination of Melting Point (Capillary Method)
This method is the most common for determining the melting point of a crystalline solid.[23]
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Load the sample into a capillary tube (sealed at one end) to a height of 2-3 mm.[24] Tap the tube gently to compact the powder.[24]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[23]
-
Rough Determination: Heat the sample rapidly (e.g., 5-10°C per minute) to find an approximate melting range.[22][24] This saves time in the precise measurement.
-
Precise Determination: Allow the apparatus to cool to at least 15°C below the rough melting point.[24] Begin heating again at a slow, controlled rate of 1-2°C per minute.[22][24]
-
Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (complete melting).[24] This range is the melting point. A pure compound will have a sharp range of 0.5-1.0°C.
Caption: Workflow for Capillary Melting Point Determination.
Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)
Considered the "gold standard," this method measures thermodynamic (equilibrium) solubility.[20][21]
Methodology:
-
Preparation: Add an excess amount of the solid compound to a vial containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[17]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration (using a filter that does not bind the compound).
-
Quantification: Carefully take an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.[16][17]
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Protocol 3: Determination of pKa (Potentiometric Titration)
Potentiometric titration is a highly accurate and widely used method for pKa determination.[19][25][26]
Methodology:
-
Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (often with a co-solvent like methanol for poorly soluble compounds) to a known concentration (e.g., 1 mM).[19] Maintain a constant ionic strength using a background electrolyte like KCl.[19]
-
Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Use a calibrated pH electrode to monitor the pH.[15][19]
-
Titration: Titrate the solution by making small, incremental additions of a standardized acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).[19] Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is identified as the inflection point on the titration curve.[15][19][27] First or second derivative plots can be used to pinpoint the equivalence point with high precision.[27]
Conclusion: Synthesizing Data for Drug Development Success
The physicochemical properties of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine, when systematically characterized, provide a roadmap for its development. The predicted properties are favorable, aligning well with the principles of drug-likeness, such as Lipinski's Rule of 5.[10][13] However, this guide emphasizes the non-negotiable step of experimental validation. By employing the robust, self-validating protocols detailed herein for melting point, solubility, and pKa, researchers can build a reliable data package. This foundation of high-quality physicochemical data is indispensable for making informed decisions, optimizing lead compounds, and ultimately reducing attrition in the challenging journey of drug discovery.[1]
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
- Deshmukh, R., et al. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Research in Pharmaceutical and Nano Sciences, 4(1), 1-11.
- Gleeson, M. P., et al. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current Topics in Medicinal Chemistry, 11(3), 223-241.
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
-
Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. [Link]
-
J&K Scientific LLC. (2023). Method for Determining Capillary Melting Point. [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. [Link]
-
Westlab Canada. (2023). Measuring the Melting Point. [Link]
-
bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
Mettler Toledo. (n.d.). What is Melting Point?. [Link]
-
Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
- De Leger, A., et al. (2014). Development of Methods for the Determination of pKa Values. Molecules, 19(10), 16348-16368.
-
Sygnature Discovery. (n.d.). The Rule of 5 - Two decades later. [Link]
-
Wikipedia. (n.d.). Lipinski's rule of five. [Link]
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 1011-1018.
- Bergström, C. A., et al. (2014). Determination of aqueous solubility by heating and equilibration: A technical note. The AAPS journal, 16(3), 558–564.
- Alsenz, J., & Kansy, M. (2007). A review of methods for solubility determination in biopharmaceutical drug characterization. Advanced Drug Delivery Reviews, 59(7), 546-567.
-
University of Calgary. (n.d.). Melting point determination. [Link]
- SciSpace. (2019). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Journal of Physics: Conference Series, 1341, 032030.
-
SSERC. (n.d.). Melting point determination. [Link]
- The Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. In Physicochemical Principles of Drug Action.
- Grulke, C. M., et al. (2019). Rapid experimental measurements of physicochemical properties to inform models and testing. Environmental science & technology, 53(19), 11434-11444.
- Wang, X., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 583.
-
Preprints.org. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. [Link]
- Dumitrascu, F., et al. (2015). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 20(5), 7581-7596.
-
J&K Scientific. (n.d.). 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine | 1392803-74-5. [Link]
-
PubMed. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. [Link]
-
ETH Zürich Research Collection. (2021). Experimental Determination of Physicochemical Properties Driving Phytotoxin Environmental Mobility. [Link]
-
Semantic Scholar. (2019). Rapid experimental measurements of physicochemical properties to inform models and testing. [Link]
-
ResearchGate. (2019). Rapid experimental measurements of physicochemical properties to inform models and testing. [Link]
-
PubChem. (n.d.). 5H-Pyrrolo[2,3-b]pyrazine. [Link]
-
ResearchGate. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. [Link]
-
Molbase. (n.d.). 2-Chloro-5H-pyrrolo[2,3-b]pyrazine CAS No.: 889447-19-2. [Link]
-
PubChem. (n.d.). 6-(5-chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione. [Link]
-
Pharmaffiliates. (n.d.). 889447-19-2 | Product Name : 2-Chloro-5H-pyrrolo[2,3-b]pyrazine. [Link]
Sources
- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 2. fiveable.me [fiveable.me]
- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 11. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 14. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 18. SSERC | Melting point determination [sserc.org.uk]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. tandfonline.com [tandfonline.com]
- 22. mt.com [mt.com]
- 23. westlab.com [westlab.com]
- 24. jk-sci.com [jk-sci.com]
- 25. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 26. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scispace.com [scispace.com]
